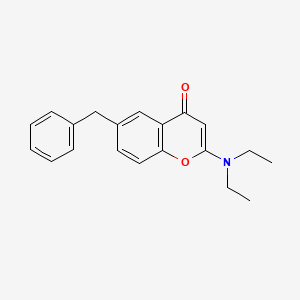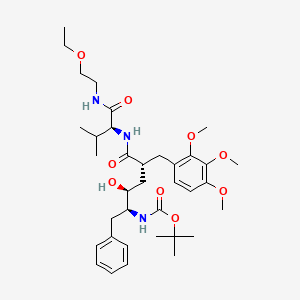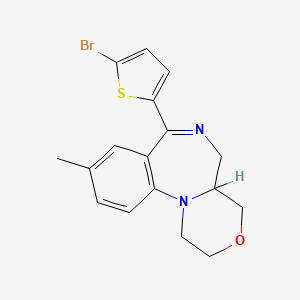
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound features a unique structure with a brominated thienyl group and an oxazino ring fused to the benzodiazepine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, including the formation of the benzodiazepine core, introduction of the thienyl group, and bromination. Common reagents might include bromine, thienyl derivatives, and various catalysts to facilitate the reactions. Specific reaction conditions such as temperature, solvent, and time would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its effects on biological systems, such as its interaction with receptors or enzymes.
Medicine: Potential therapeutic applications, such as developing new anxiolytic or sedative drugs.
Industry: Use in the production of pharmaceuticals or as a chemical intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The brominated thienyl group and oxazino ring might contribute to its binding affinity and selectivity. Pathways involved could include modulation of GABAergic signaling, similar to other benzodiazepines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its calming effects.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
1,2,4,5-Tetrahydro-7-(5-bromo-2-thienyl)-9-methyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific structural features, such as the brominated thienyl group and the oxazino ring
Propriétés
Numéro CAS |
87566-50-5 |
|---|---|
Formule moléculaire |
C17H17BrN2OS |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
7-(5-bromothiophen-2-yl)-9-methyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H17BrN2OS/c1-11-2-3-14-13(8-11)17(15-4-5-16(18)22-15)19-9-12-10-21-7-6-20(12)14/h2-5,8,12H,6-7,9-10H2,1H3 |
Clé InChI |
SCHLIQMIINWFRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N3CCOCC3CN=C2C4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


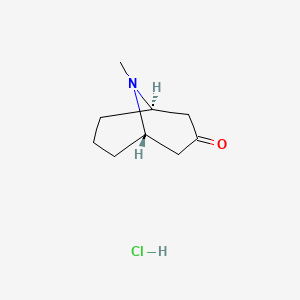
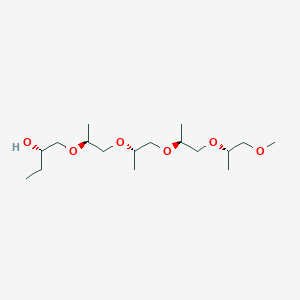
![[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12758546.png)
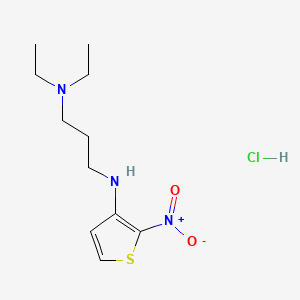
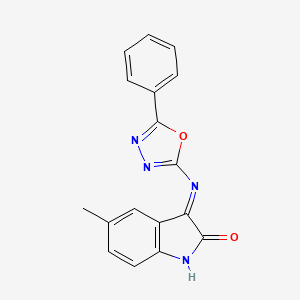
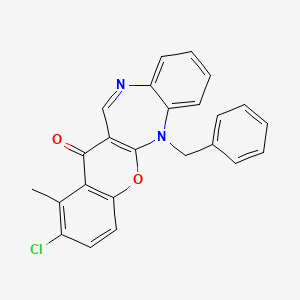
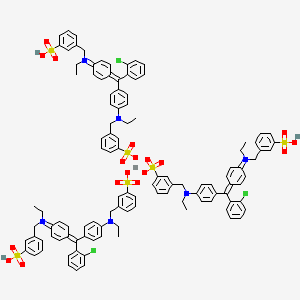
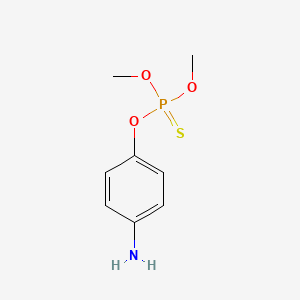

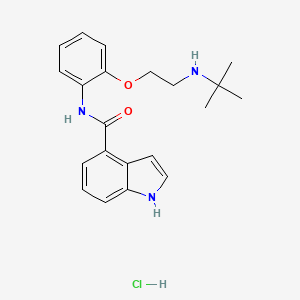
![(E)-but-2-enedioic acid;1-[3-(heptoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758588.png)

